molecular formula C21H26O2 B1676317 Mestranol CAS No. 72-33-3

Mestranol

Cat. No. B1676317
CAS RN: 72-33-3
M. Wt: 310.4 g/mol
InChI Key: IMSSROKUHAOUJS-UHFFFAOYSA-N
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Description

Mestranol is a synthetic estradiol found in oral contraceptive pills for contraception and the treatment of other conditions in the female reproductive system, such as dysmenorrhea and dysfunctional uterine bleeding .


Synthesis Analysis

A new mestranol acetate, 17α-ethinyl-17-hydroxy-3-methoxyestra-1,3,5(10)-triene-6-one-17-acetate, was synthesized by an efficient three-step sequence starting from norethindrone . The structure of the new steroid was characterized by 1 H NMR, 13 C NMR, MS, IR spectrum, and X-ray single crystal diffraction .


Molecular Structure Analysis

Mestranol has a molecular formula of C21H26O2, an average mass of 310.430 Da, and a monoisotopic mass of 310.193268 Da . It is specifically a derivative of ethinylestradiol (17α-ethynylestradiol) with a methyl ether at the C3 position .


Chemical Reactions Analysis

Mestranol is a biologically inactive prodrug of ethinylestradiol to which it is demethylated in the liver (via O-Dealkylation) with a conversion efficiency of 70% .


Physical And Chemical Properties Analysis

Mestranol has a molecular formula of C21H26O2, an average mass of 310.4299 Da, and a monoisotopic mass of 310.193268 Da .

Scientific Research Applications

Metabolic and Hormonal Changes

Mestranol, a form of synthetic estrogen, has been researched for its effects on various metabolic and hormonal parameters. In studies involving oophorectomized women, mestranol showed a shift in the maturation index of the vaginal smear, indicating a correction of estrogen deficiency. However, its use also led to significant metabolic changes such as a rise in serum protein-bound iodine and impaired glucose tolerance. These findings suggest that while mestranol may address certain hormonal imbalances, its metabolic effects could be a concern (Gow & Macgillivray, 1971).

Impact on Hepatic Function and Carcinogenesis

Research has also explored the potential hepatogenotoxicity of mestranol. Studies in rats showed that mestranol did not initiate hepatocarcinogenesis and lacked detectable hepatogenotoxic potential. These findings are important in understanding the safety profile of mestranol in long-term use (Yager & Fifield, 1982).

Effects on Neuroendocrine Functions

Investigations into the neuroendocrine effects of mestranol revealed that it could influence dopamine levels in the striatum when combined with certain progestins. This suggests a potential impact of mestranol on neuroendocrine systems, which could have implications for its use in various therapeutic contexts (Jori & Dolfini, 1976).

Pharmacokinetics and Drug Interactions

Mestranol's pharmacokinetic profile has been studied, revealing rapid plasma clearance and specific metabolic pathways. Furthermore, mestranol can interact with other medications, such as paracetamol, altering their pharmacokinetics and potentially affecting their efficacy and safety (Droździk et al., 1994).

Reproductive System Impacts

Research also delved into mestranol's effects on the reproductive system. Studies indicated that mestranol could inhibit ovulation and affect ovarian function, highlighting its potential applications in reproductive health management (Sánchez-Rivera et al., 1968).

Lipoprotein Changes

Long-term administration of mestranol has been associated with changes in serum lipoproteins. Specifically, mestranol therapy in post-menopausal women led to increasesin HDL cholesterol and decreases in LDL cholesterol, suggesting a potential cardioprotective effect. This aspect of mestranol's action could be significant for long-term therapy, especially in post-menopausal women (Hart et al., 1984).

Safety And Hazards

Mestranol is suspected of causing genetic defects and cancer .

Future Directions

Mestranol was employed as the estrogen component in many of the first oral contraceptives, such as mestranol/noretynodrel (brand name Enovid) and mestranol/norethisterone (brand names Ortho-Novum, Norinyl), and is still in use today . In 1969, mestranol was replaced by ethinylestradiol in most birth control pills, although mestranol continues to be used in a few birth control pills even today .

properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSSROKUHAOUJS-MJCUULBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0020814
Record name Mestranol
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Molecular Weight

310.4 g/mol
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Physical Description

Solid
Record name Mestranol
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Solubility

In double-distilled water, 0.32 mg/L, Soluble in ethanol, ether, chloroform, dioxane, acetone. Slightly soluble in methanol. Practically insoluble in water., 3.77e-03 g/L
Record name MESTRANOL
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Record name Mestranol
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Vapor Pressure

9.75x10-9
Record name MESTRANOL
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Mechanism of Action

Mestranol is the 3-methyl ether of ethinylestradiol. Ethinylestradiol, is a synthetic derivative of estradiol. Ethinylestradiol is orally bio-active and the estrogen used in almost all modern formulations of combined oral contraceptive pills. It binds to (and activates) the estrogen receptor. Mestranol is a biologically inactive prodrug of ethinylestradiol to which it is demethylated in the liver with a conversion efficiency of 70%. Estrogens diffuse into their target cells and interact with a protein receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH)., The mode of action of Norinyl-1 is similar to that of other progestogen/estrogen oral contraceptives and includes the inhibition of ovulation, the thickening of cervical mucus so as to constitute a barrier to sperm and the rendering of the endometrium unreceptive to implantation. Such activity is exerted through a combined effect on one or more of the following: hypothalamus, anterior pituitary, ovary, endometrium and cervical mucus., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for MESTRANOL (7 total), please visit the HSDB record page.
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Product Name

Mestranol

Color/Form

Crystals from methanol or acetone

CAS RN

72-33-3
Record name Mestranol
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Melting Point

151 °C, 150.5 °C, 302.9
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Record name Mestranol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,900
Citations
HA El-Obeid, AA Al-Badr - Analytical Profiles of Drug Substances, 1982 - Elsevier
Publisher Summary This chapter provides an overview of mestranol. It discusses the nomenclature, formulae, molecular weight, elemental composition, and appearance of mestranol. …
Number of citations: 4 www.sciencedirect.com
JW Goldzieher, SA Brody - American journal of obstetrics and gynecology, 1990 - Elsevier
Pharmacokinetally, a 50 µg oral dose of mestranol (which itself is inactive) is bioequivalent to a 35 µg dose of ethinyl estradiol. Physiologically, mestranol ranges from 50% to 100% of …
Number of citations: 75 www.sciencedirect.com
HM Bolt, WH Bolt - European Journal of Clinical Pharmacology, 1974 - Springer
… The proportion of [methoxy3H-] mestranol demethylated to ethynyloestradiol (demethylation … mestranol is half as potent an oestrogen as ethynyloestradiol. Thus, the dose of mestranol …
Number of citations: 47 link.springer.com
HM Bolt, H Remmer - Xenobiotica, 1972 - Taylor & Francis
… mestranol was 2-3 times greater than found after injection of [ 14 C]estradiol. Following administration of [ 14 C]mestranol extracts of body fat and brain contained mestranol … C]mestranol …
Number of citations: 22 www.tandfonline.com
JG Williams, C Longcope, KIH Williams - Steroids, 1975 - Elsevier
A mixture of 4- 3 H and 4- 14 C-mestranol was administered orally to four women. Reactions involving position 4 were no greater than 1.7–3% of the dose as measured by liberation of 3 …
Number of citations: 32 www.sciencedirect.com
JG Williams, KIH Williams - Steroids, 1975 - Elsevier
… 4- 14 C-mestranol was administered orally to five women and 2- 3 H-mestranol alone to one … measured in the “glucuronide” and pHl fractions and mestranol, D-homoestrone-17a and D-…
Number of citations: 28 www.sciencedirect.com
SA Brody, A Turkes, JW Goldzieher - Contraception, 1989 - Elsevier
… Mestranol itself will not bind to the estrogen receptor of steroidsensitive … of mestranol may not be clinically significant; however several manufacturers have chosen to use mestranol for …
Number of citations: 64 www.sciencedirect.com
AC Carter, B Slivko, EB Feldman - Steroids, 1970 - Elsevier
… The alterations in tests of endocrine and metabolic function observed in mestranol-treated … Additional responses to mestranol observed in the present study include: a fall in fasting …
Number of citations: 19 www.sciencedirect.com
MP Wachter, RE Adams, ML Cotter, JA Settepani - Steroids, 1979 - Elsevier
… of lumi-mestranol (III) and epi-lumi-mestranol (IV) using mestranol (V) and epi-mestranol (VI) as … Ramesh Kanojia who kindly supplied us with an authentic sample of epi-mestranol. …
Number of citations: 6 www.sciencedirect.com
HM Bolt, H Remmer - Xenobiotica, 1972 - Taylor & Francis
… mestranol lead to an excretion pattern different from that of ethynyloestradiol. After 24 h, 19% of the mestranol … radioactivity of ethynyloestradiol and mestranol disappeared within 4 days. …
Number of citations: 27 www.tandfonline.com

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